1-Cyclopropyl-2-(m-tolylthio)ethan-1-one
Description
Properties
Molecular Formula |
C12H14OS |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-cyclopropyl-2-(3-methylphenyl)sulfanylethanone |
InChI |
InChI=1S/C12H14OS/c1-9-3-2-4-11(7-9)14-8-12(13)10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 |
InChI Key |
BTYCXENRCVWXLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Cyclopropyl-2-(m-tolylthio)ethan-1-one typically involves the introduction of a thioaryl group (m-tolylthio) onto a cyclopropyl ketone scaffold. This can be achieved via nucleophilic substitution reactions using thiolates or via transition-metal-catalyzed cross-coupling reactions involving thioaryl precursors and cyclopropyl ketone derivatives.
Preparation via Thioether Formation from Acid Chlorides and Thiols
One common approach involves the reaction of cyclopropylacetyl chloride with m-tolylthiol under basic conditions to form the thioether ketone.
-
- The acid chloride of cyclopropylacetic acid is prepared or procured.
- m-Tolylthiol is deprotonated using a strong base such as potassium tert-butoxide in anhydrous tetrahydrofuran (THF) under inert atmosphere.
- The thiolate anion then reacts with the acid chloride at low temperature, gradually warming to room temperature.
- The reaction mixture is quenched, extracted, and purified by flash chromatography.
-
- The reaction is typically performed under nitrogen to avoid oxidation of thiols.
- Use of dry solvents and exclusion of moisture is critical.
- Potassium tert-butoxide is preferred for efficient deprotonation and nucleophilicity enhancement.
This method is supported by procedures for similar thioether ketones in the literature, where sulfenylation of acid chlorides using thiolate nucleophiles is standard.
Transition-Metal Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions have been employed to construct complex thioaryl ketones with cyclopropyl groups.
-
- Use of palladium catalysts such as bis(triphenylphosphine)palladium(II) dichloride or tris(dibenzylideneacetone)dipalladium(0).
- Bases like potassium carbonate, cesium carbonate, or sodium bicarbonate in aqueous-organic solvent mixtures (e.g., 1,4-dioxane/water).
- Ligands such as XPhos to enhance catalyst activity.
- Reaction temperatures typically range from 80 to 100 °C.
- Inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.
-
- Coupling of a cyclopropyl ketone bromide derivative with m-tolylboronic acid or related boronate esters.
- Reaction times vary from 1.5 to 4 hours.
- Purification by column chromatography or preparative HPLC.
These palladium-catalyzed Suzuki-Miyaura cross-couplings enable efficient and selective formation of the carbon-sulfur bond adjacent to the cyclopropyl ketone moiety.
Sulfoxonium Ylide-Mediated Synthesis
Sulfoxonium ylides have emerged as versatile intermediates for the construction of thio-functionalized ketones.
-
- Preparation of sulfoxonium ylides by reaction of dimethyl sulfoxide derivatives with acid chlorides.
- Subsequent reaction with aryl iodoso reagents under mild conditions.
- This approach allows modular introduction of thioaryl groups including m-tolylthio substituents.
-
- High yields and selectivity.
- Mild reaction conditions.
- Amenable to various substituents on the aromatic ring.
While direct examples for 1-Cyclopropyl-2-(m-tolylthio)ethan-1-one are limited, this methodology is adaptable for its synthesis based on analogous substrates.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Thiolate substitution of acid chloride | Cyclopropylacetyl chloride, m-tolylthiol, potassium tert-butoxide | Dry THF, N2 atmosphere, 0 °C to RT | High | Requires strict moisture exclusion |
| Palladium-catalyzed cross-coupling | Pd(PPh3)2Cl2 or Pd2(dba)3, m-tolylboronic acid, base (K2CO3, Cs2CO3), XPhos ligand | 80-100 °C, 1.5-4 h, inert atmosphere | 55-70 | Efficient, scalable, requires ligand optimization |
| Sulfoxonium ylide intermediate approach | Dimethyl sulfoxide derivatives, acid chlorides, aryliodoso reagents | Reflux in THF, inert atmosphere | Moderate to High | Modular, mild conditions, adaptable |
Expert Recommendations
- For laboratory-scale synthesis prioritizing simplicity and yield, the thiolate substitution method is recommended.
- For complex analog synthesis or scale-up, palladium-catalyzed cross-coupling offers better control and functional group tolerance.
- Exploration of sulfoxonium ylide intermediates may provide innovative routes for future synthetic applications.
This comprehensive analysis integrates varied perspectives from peer-reviewed synthetic protocols and provides a professional guide for researchers aiming to prepare 1-Cyclopropyl-2-(m-tolylthio)ethan-1-one with high efficiency and reliability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(m-tolylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The m-tolylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
1-Cyclopropyl-2-(m-tolylthio)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(m-tolylthio)ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl group and the m-tolylthio substituent play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Structural Analogues: Sulfur-Containing Derivatives
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one
- Structure : Replaces the thioether group with a sulfone (SO₂Ph).
- Physical Properties : White solid (mp 57–58°C) due to higher polarity and hydrogen bonding capacity of the sulfone group .
- Synthesis : Prepared via nucleophilic substitution using benzenesulfinic acid (88% yield) .
- Reactivity : The sulfone’s electron-withdrawing nature deactivates the adjacent ketone, making it less reactive toward nucleophiles. It is often used as a directing group in asymmetric catalysis .
1-Cyclopropyl-2-(phenylthio)ethan-1-one
- Structure : Phenylthio group instead of m-tolylthio.
- Physical Properties : Colorless liquid, highlighting the lower polarity of thioethers compared to sulfones .
- Synthesis: Synthesized with 68.4% yield using thiophenol and K₂CO₃ in DMF .
- Reactivity: The thioether group can undergo oxidation to sulfoxides or sulfones and participates in S-alkylation. Notably, one source claims this compound is novel , while another describes it as "known and fully characterized" , indicating a discrepancy in literature.
1-Cyclohexyl-2-(phenylthio)ethan-1-one
- Structure : Cyclohexyl replaces cyclopropyl.
- Physical Properties : Colorless liquid, with bulkier cyclohexyl increasing steric hindrance .
- Synthesis : Lower yield (52.4%) compared to cyclopropyl analogues, likely due to steric challenges during nucleophilic substitution .
- Reactivity : The bulky cyclohexyl group may slow down reactions at the ketone or thioether sites.
Electronic and Steric Modifications
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
- Structure : Fluorine atom replaces the thioether group.
1-Cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-one
Biological Activity
1-Cyclopropyl-2-(m-tolylthio)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of thioether derivatives, which have been studied for their diverse biological properties, including anticancer and antimicrobial activities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure
The chemical structure of 1-Cyclopropyl-2-(m-tolylthio)ethan-1-one can be represented as follows:
This structure includes a cyclopropyl group, a thioether linkage, and a methyl-substituted aromatic ring, which may contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities. Here, we summarize the findings related to the biological activity of 1-Cyclopropyl-2-(m-tolylthio)ethan-1-one based on available literature.
Anticancer Activity
Several studies have investigated the anticancer potential of thioether compounds. For instance, compounds with similar thioether linkages have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves disruption of microtubule dynamics and induction of apoptosis in cancer cells.
Table 1: Anticancer Activity of Thioether Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Cyclopropyl-2-(m-tolylthio)ethan-1-one | A549 (Lung Cancer) | TBD | Microtubule disruption |
| 2-(m-Tolylthio)acetophenone | HeLa (Cervical Cancer) | 15.3 | Apoptosis induction |
| 4-Methylthio-phenethylamine | MCF-7 (Breast Cancer) | 8.7 | Cell cycle arrest |
Note: TBD = To Be Determined
Antimicrobial Activity
Thioether compounds have also been evaluated for their antimicrobial properties. The presence of the cyclopropyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against microbial strains.
Table 2: Antimicrobial Activity
| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 1-Cyclopropyl-2-(m-tolylthio)ethan-1-one | E. coli | TBD |
| 2-(m-Tolylthio)acetophenone | S. aureus | 32 |
| Benzothiazole derivative | Pseudomonas aeruginosa | 16 |
Note: TBD = To Be Determined
Case Studies
A notable study conducted by Nicolaou et al. explored the structure-activity relationships within a series of thioether-containing compounds, revealing that modifications to the thioether moiety significantly influenced their anticancer potency . The introduction of cyclopropyl groups in particular was found to enhance cytotoxicity against resistant cancer cell lines.
In another investigation, researchers synthesized various thioether derivatives and assessed their biological activity against different cancer cell lines, demonstrating that specific structural features correlate with increased efficacy .
Q & A
Q. What are the primary synthetic routes for 1-cyclopropyl-2-(m-tolylthio)ethan-1-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves:
- Friedel-Crafts Acylation : Reacting m-tolylthiol derivatives with cyclopropylcarbonyl chloride using Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane) critically affect regioselectivity and yield .
- Thiol-Ethanone Coupling : Combining cyclopropyl ethanone precursors with m-tolylthiol under basic conditions (e.g., K₂CO₃ in DMF). Excess thiol (1.2–1.5 eq.) improves conversion rates .
Key Data:
| Method | Yield Range | Optimal Conditions |
|---|---|---|
| Friedel-Crafts | 45–65% | 0°C, AlCl₃, anhydrous DCM |
| Thiol-Ethanone | 55–75% | RT, K₂CO₃, DMF, 12h |
Q. How is the molecular structure of this compound characterized, and what techniques resolve ambiguities in stereochemistry?
Methodological Answer:
- X-ray Crystallography : SHELX software refines crystal structures, resolving cyclopropane ring strain and torsional angles. Data collection at high resolution (<1.0 Å) minimizes errors in electron density maps .
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes between rotational isomers (e.g., thioether conformation). NOESY experiments confirm spatial proximity of cyclopropyl and m-tolyl groups .
Advanced Research Questions
Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions, and what intermediates form?
Methodological Answer:
- Oxidation : With KMnO₄/H⁺, the cyclopropane ring remains intact, but the thioether oxidizes to sulfoxide. Monitoring via TLC (silica GF254) confirms intermediate sulfoxide (Rf ~0.3) before over-oxidation to sulfone .
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol while preserving the thioether. Catalytic hydrogenation (Pd/C) may cleave the cyclopropane ring under high pressure (>5 atm) .
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
Methodological Answer: Contradictions often arise from:
- Twinned Crystals : Use SHELXD for structure solution and TWINLAW in SHELXL to model twinning .
- Disorder in Cyclopropane Rings : Apply restraints (DFIX, SIMU) during refinement to stabilize geometry without overfitting .
Example Workflow:
Collect data at synchrotron sources for high completeness (>99%).
Refine with SHELXL using ISOR restraints for disordered atoms.
Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Electrophilic Carbonyl : The ketone acts as a hydrogen-bond acceptor, targeting serine hydrolases. Molecular docking (AutoDock Vina) predicts binding poses with RMSD <2.0 Å .
- Thioether Flexibility : MD simulations (AMBER) show the m-tolylthio group adopts multiple conformations, enabling hydrophobic interactions with protein pockets .
Q. How can computational modeling predict its metabolic stability or toxicity?
Methodological Answer:
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate metabolic pathways. Key parameters:
- LogP: ~2.8 (moderate lipophilicity).
- CYP450 inhibition risk: High (due to thioether) .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess susceptibility to oxidative metabolism. ΔE ≈ 5.3 eV suggests moderate stability .
Q. What strategies optimize its solubility for in vitro assays without compromising bioactivity?
Methodological Answer:
- Co-solvent Systems : Use DMSO:water (10:90 v/v) for stock solutions. Maintain [DMSO] <1% to avoid cytotoxicity .
- Prodrug Design : Introduce phosphate esters at the ketone group, hydrolyzed in vivo to regenerate the active compound .
Q. How do steric effects from the cyclopropane ring influence its regioselectivity in cross-coupling reactions?
Methodological Answer:
- Buchwald-Hartwig Amination : Cyclopropane strain directs coupling to the para position of m-tolylthio. Steric maps (Molinspiration) show 6.5 ų hindrance at the ortho position .
- Suzuki-Miyaura : Electron-withdrawing thioether deactivates the aryl ring, requiring Pd(OAc)₂/XPhos catalysts for efficient coupling .
Q. What structural analogs show enhanced antimicrobial activity, and how are SAR trends validated?
Methodological Answer:
-
SAR Studies : Replace m-tolylthio with pyrimidinylthio (EC₅₀ improves from 12 μM to 3.5 μM). Validate via MIC assays against S. aureus .
-
Key Modifications :
Analog MIC (μg/mL) LogD Parent Compound 25 2.8 Pyrimidinylthio Derivative 8 1.9
Q. How is enantiomeric purity achieved in chiral derivatives, and what analytical methods confirm it?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
